molecular formula C8H9N3O3 B7926517 (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid

Cat. No.: B7926517
M. Wt: 195.18 g/mol
InChI Key: GPVHUUZYELYCGR-UHFFFAOYSA-N
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Description

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid: . This compound is known for its unique structure and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid typically involves the reaction of pyrazin-2-yl-ethylamine with an appropriate carboxylic acid derivative under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Derivatives with different functional groups, such as carboxylic acids and ketones.

  • Reduction: Reduced forms of the compound with altered reactivity.

  • Substitution: Substituted derivatives with different atoms or groups attached to the core structure.

Scientific Research Applications

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various medical conditions.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

(2-Oxo-2-pyrazin-2-yl-ethylamino)-acetic acid: can be compared with other similar compounds, such as:

  • 2-Oxo-2-(thiophen-2-yl)acetic acid: Similar in structure but with a different aromatic ring.

  • 2-Oxo-2-(phenylamino)acetic acid: Another compound with a similar functional group but different core structure.

Properties

IUPAC Name

2-[(2-oxo-2-pyrazin-2-ylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(4-10-5-8(13)14)6-3-9-1-2-11-6/h1-3,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVHUUZYELYCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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